2-Chloro-6-(4-methoxyphenyl)-4-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(4-methoxyphenyl)-4-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a methyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-methoxyphenyl)-4-methylnicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methylnicotinonitrile and 4-methoxyphenylboronic acid.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction, where 2-chloro-4-methylnicotinonitrile is reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-methoxyphenyl)-4-methylnicotinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Formation of substituted derivatives such as amines or thioethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Chloro-6-(4-methoxyphenyl)-4-methylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-methoxyphenyl)-4-methylnicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylnicotinonitrile: Lacks the methoxyphenyl group, which may result in different chemical and biological properties.
4-Methoxyphenylboronic acid: Used as a precursor in the synthesis but lacks the nicotinonitrile core.
2-Chloro-6-fluorophenyl-4-methylnicotinonitrile: Similar structure but with a fluorine atom instead of a methoxy group, potentially altering its reactivity and applications.
Uniqueness
2-Chloro-6-(4-methoxyphenyl)-4-methylnicotinonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H11ClN2O |
---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
2-chloro-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H11ClN2O/c1-9-7-13(17-14(15)12(9)8-16)10-3-5-11(18-2)6-4-10/h3-7H,1-2H3 |
InChI Key |
MTNNVBFZKHJPAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.